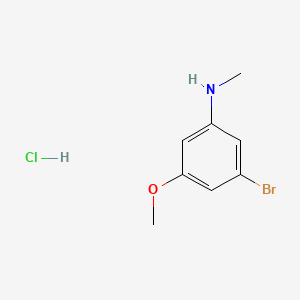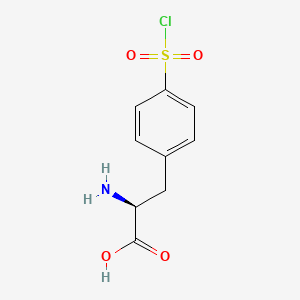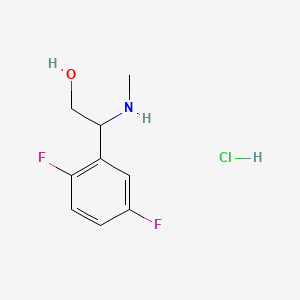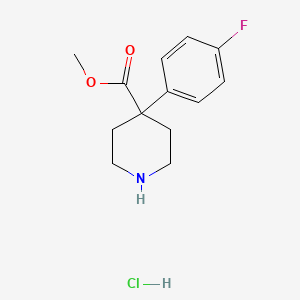
3-bromo-5-methoxy-N-methylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methoxy-N-methylaniline hydrochloride is an organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylated amine group attached to a benzene ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxy-N-methylaniline hydrochloride typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH).
Methylation: The amine group is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-methoxy-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove the bromine atom or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles (amines, thiols, alkoxides)
Major Products
Oxidation: Quinones, oxidized derivatives
Reduction: Dehalogenated products, reduced amines
Substitution: Substituted anilines with different functional groups
Applications De Recherche Scientifique
3-Bromo-5-methoxy-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-bromo-5-methoxy-N-methylaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-methylaniline
- 3-Bromo-N-methylaniline
- 3-Methoxy-N-methylaniline
Uniqueness
3-Bromo-5-methoxy-N-methylaniline hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromine and methoxy groups can enhance its reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H11BrClNO |
|---|---|
Poids moléculaire |
252.53 g/mol |
Nom IUPAC |
3-bromo-5-methoxy-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-10-7-3-6(9)4-8(5-7)11-2;/h3-5,10H,1-2H3;1H |
Clé InChI |
TYPSDAVNTRRSPE-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=CC(=C1)Br)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine hydrochloride](/img/structure/B13467995.png)
![[4-(Azidomethyl)phenyl]boronic acid](/img/structure/B13468007.png)

![Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13468021.png)

![7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13468035.png)

![methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride](/img/structure/B13468049.png)
![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
![5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde](/img/structure/B13468067.png)
